2,2-dichloro-N-cyclohexylacetamide
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Overview
Description
2,2-Dichloro-N-cyclohexylacetamide: is a chemical compound with the molecular formula C8H13Cl2NO . It is also known by its CAS number: 828-03-5 . The compound consists of a cyclohexyl ring attached to an acetamide group, with two chlorine atoms in the para position on the cyclohexyl ring .
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2,2-dichloro-N-cyclohexylacetamide involves the reaction of cyclohexylamine with chloroacetyl chloride. The reaction proceeds as follows:
Cyclohexylamine+Chloroacetyl chloride→this compound
Reaction Conditions::- The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at low temperatures (around 0°C to 5°C) to minimize side reactions.
Cyclohexylamine: (primary amine) acts as the nucleophile, attacking the electrophilic carbon of .
Industrial Production::
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, resulting in the replacement of chlorine with other functional groups.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield secondary amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products:: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Limited information, but it could find use in specialty chemicals.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
While 2,2-dichloro-N-cyclohexylacetamide is unique due to its specific substitution pattern, similar compounds include 2,2-dichloro-N,N-diethylacetamide (CAS: 921-88-0) and 2,2-dichloro-N,N-dicyclohexylacetamide (CAS: Not specified) .
Remember that this information is based on available data, and further research may reveal additional insights
Properties
CAS No. |
828-03-5 |
---|---|
Molecular Formula |
C8H13Cl2NO |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
2,2-dichloro-N-cyclohexylacetamide |
InChI |
InChI=1S/C8H13Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,11,12) |
InChI Key |
XAEHXXXXLOJOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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